molecular formula C17H19N5O3 B11652495 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B11652495
M. Wt: 341.4 g/mol
InChI Key: HPGCRLDPGZRWJJ-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide is a complex organic compound with a structure that includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions starting from simple precursors like urea and malonic acid derivatives.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the purine derivative with 4-ethylphenylacetic acid under conditions that promote the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to hydroxyl groups.

    Substitution: The aromatic ring and the purine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated purine derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or the purine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for various synthetic applications.

Biology

In biological research, the compound may be investigated for its interactions with enzymes and other biomolecules. Its purine structure suggests potential roles in nucleotide analog studies.

Medicine

The compound’s structure hints at possible pharmacological activities. It could be explored for its potential as a therapeutic agent, particularly in areas where purine analogs are known to be effective, such as antiviral or anticancer treatments.

Industry

In industry, the compound might be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The purine ring could mimic natural nucleotides, potentially interfering with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure to caffeine.

    Allopurinol: Used to treat gout, a purine analog that inhibits xanthine oxidase.

Uniqueness

What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide apart is its specific substitution pattern, which could confer unique reactivity and biological activity compared to other purine derivatives.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C17H19N5O3/c1-4-11-5-7-12(8-6-11)19-13(23)9-22-10-18-15-14(22)16(24)21(3)17(25)20(15)2/h5-8,10H,4,9H2,1-3H3,(H,19,23)

InChI Key

HPGCRLDPGZRWJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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